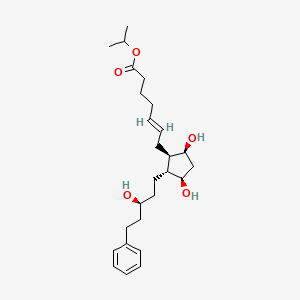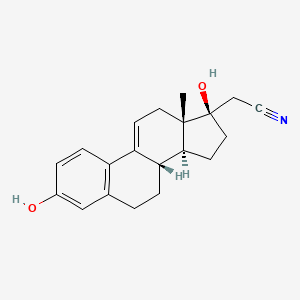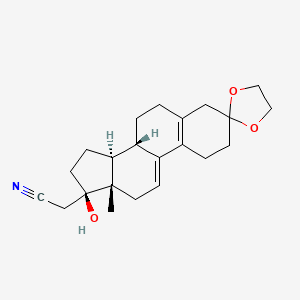
Hydrochlorothiazide Related Compound (N'-(2-Acetyl-sulfamoyl-4-chloro-phenyl) Acetamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrochlorothiazide Related Compound (N’-(2-Acetyl-sulfamoyl-4-chloro-phenyl) Acetamide) is a related compound of Hydrochlorothiazide, a widely prescribed diuretic drug used to treat fluid retention associated with various diseases. This compound is often studied for its structural and functional similarities to Hydrochlorothiazide, providing insights into the pharmacological and chemical properties of thiazide diuretics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hydrochlorothiazide Related Compound (N’-(2-Acetyl-sulfamoyl-4-chloro-phenyl) Acetamide) typically involves the acetylation of sulfamoyl chloride derivatives. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a base such as pyridine to facilitate the reaction. The process may involve multiple steps, including purification and crystallization, to achieve the desired purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and stringent quality control measures to ensure consistency and high purity. Cleanroom environments and cGMP (current Good Manufacturing Practice) standards are typically adhered to during production.
Analyse Des Réactions Chimiques
Types of Reactions
Hydrochlorothiazide Related Compound (N’-(2-Acetyl-sulfamoyl-4-chloro-phenyl) Acetamide) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, each with distinct chemical and pharmacological properties.
Applications De Recherche Scientifique
Hydrochlorothiazide Related Compound (N’-(2-Acetyl-sulfamoyl-4-chloro-phenyl) Acetamide) has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the properties and behavior of thiazide diuretics.
Biology: Investigated for its effects on cellular processes and potential as a tool in biochemical assays.
Medicine: Studied for its pharmacokinetics and pharmacodynamics, providing insights into the action of diuretic drugs.
Industry: Utilized in the development and quality control of pharmaceutical formulations.
Mécanisme D'action
The mechanism of action of Hydrochlorothiazide Related Compound (N’-(2-Acetyl-sulfamoyl-4-chloro-phenyl) Acetamide) involves its interaction with the renal tubules, similar to Hydrochlorothiazide. It inhibits the sodium-chloride symporter in the distal convoluted tubule, leading to increased excretion of sodium and water. This action reduces fluid retention and lowers blood pressure. The molecular targets include the sodium-chloride symporter and associated signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydrochlorothiazide: The parent compound, widely used as a diuretic.
Chlorothiazide: Another thiazide diuretic with similar pharmacological properties.
Bendroflumethiazide: A thiazide diuretic with a longer duration of action.
Uniqueness
Hydrochlorothiazide Related Compound (N’-(2-Acetyl-sulfamoyl-4-chloro-phenyl) Acetamide) is unique due to its specific structural modifications, which provide distinct chemical and pharmacological characteristics. These modifications can influence its solubility, stability, and interaction with biological targets, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
90794-87-9 |
|---|---|
Formule moléculaire |
C10H11ClN2O4S |
Poids moléculaire |
290.72 g/mol |
Nom IUPAC |
N-[2-(acetylsulfamoyl)-4-chlorophenyl]acetamide |
InChI |
InChI=1S/C10H11ClN2O4S/c1-6(14)12-9-4-3-8(11)5-10(9)18(16,17)13-7(2)15/h3-5H,1-2H3,(H,12,14)(H,13,15) |
Clé InChI |
BVKYENDXBDNCNL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C=C(C=C1)Cl)S(=O)(=O)NC(=O)C |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












